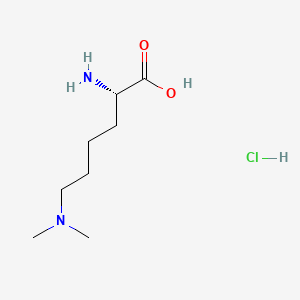
H-赖氨酸(二甲基)-OH 盐酸盐
描述
“H-Lys(me)2-oh hcl” is a derivative of L-lysine, which is an essential amino acid. This compound comprises L-lysine having two methyl substituents attached to the side-chain amino group . It appears as a white powder .
Synthesis Analysis
The synthesis of “H-Lys(me)2-oh hcl” involves the introduction of dimethyl-lysine during Fmoc SPPS . This process is used for the synthesis of arrays of histone-related peptides containing methylated arginine and lysine residues .
Molecular Structure Analysis
The molecular formula of “H-Lys(me)2-oh hcl” is C8H19ClN2O2 . It is a derivative of L-lysine with two methyl substituents attached to the side-chain amino group .
Physical And Chemical Properties Analysis
“H-Lys(me)2-oh hcl” is a white powder . Its molecular weight is 210.70 g/mol . The compound has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 4 .
科学研究应用
肽合成
“H-赖氨酸(二甲基)-OH 盐酸盐”用作肽合成中的试剂 . 它是一种非典型的精氨酸和赖氨酸的氨基酸类似物 . 该化合物在肽的合成中起着至关重要的作用,肽是由肽键连接的短链氨基酸单体。
二甲基赖氨酸的介绍
该化合物是一种在Fmoc固相肽合成(SPPS)中引入二甲基赖氨酸的新型衍生物 . 二甲基赖氨酸是蛋白质中赖氨酸残基的翻译后修饰,它在细胞信号传导、蛋白质功能和疾病发展中起着重要作用。
组蛋白相关肽的合成
“H-赖氨酸(二甲基)-OH 盐酸盐”用于合成含有甲基化精氨酸和赖氨酸残基的组蛋白相关肽阵列 . 组蛋白是包装和排列DNA形成称为核小体的结构单元的蛋白质。它们在基因调控中起着至关重要的作用。
研究与开发
该化合物用于各种研究和开发应用。 它通常用于实验室合成其他化合物和开发新的化学反应 .
药物应用
在制药行业,“H-赖氨酸(二甲基)-OH 盐酸盐”用于开发新药和疗法。 其独特的特性使其成为药物设计和发现中的一种宝贵化合物 .
安全和危害
作用机制
Target of Action
N-α-Fmoc-N-ε-dimethyl-N-L-lysine hydrochloride, also known as H-Lys(me)2-oh hcl, is a derivative of the essential amino acid Lysine . The primary targets of this compound are proteins that contain lysine residues. By modifying these residues, the compound can alter the protein’s structure and function .
Mode of Action
The compound acts by introducing dimethyl-lysine during Fmoc Solid Phase Peptide Synthesis (SPPS) . This process involves the selective protection and deprotection of amino acids, allowing for the precise synthesis of peptides. The dimethyl-lysine introduced by the compound can influence the peptide’s properties, such as its stability, activity, and interactions with other molecules .
Biochemical Pathways
The compound plays a role in the biochemical pathway of peptide synthesis. By introducing dimethyl-lysine, it can influence the structure and function of the synthesized peptides. These peptides can then participate in various biological processes, depending on their specific sequences and structures .
Pharmacokinetics
Lysine is known to be well-absorbed in the small intestine and distributed throughout the body, where it can be incorporated into proteins .
Result of Action
The introduction of dimethyl-lysine into peptides can result in changes to the peptides’ properties. This can include alterations to their stability, activity, and interactions with other molecules. These changes can, in turn, influence various biological processes in which the peptides are involved .
Action Environment
The action of N-α-Fmoc-N-ε-dimethyl-N-L-lysine hydrochloride can be influenced by various environmental factors. For instance, the efficiency of peptide synthesis can be affected by factors such as temperature and pH . Furthermore, the compound should be stored at temperatures between -10 to -25°C to maintain its stability .
生化分析
Biochemical Properties
H-Lys(me)2-oh hcl plays a significant role in biochemical reactions, particularly in the synthesis of peptides. This compound interacts with various enzymes and proteins, including histone methyltransferases, which catalyze the transfer of methyl groups to lysine residues on histone proteins . These interactions are crucial for the regulation of gene expression and chromatin structure.
Cellular Effects
H-Lys(me)2-oh hcl has several effects on cellular processes. It influences cell function by modulating gene expression and cell signaling pathways. The incorporation of dimethyl-lysine residues into histone proteins can alter chromatin structure, thereby affecting the accessibility of DNA to transcription factors and other regulatory proteins . This can lead to changes in gene expression and cellular metabolism. Additionally, H-Lys(me)2-oh hcl can impact cell signaling pathways by interacting with proteins involved in signal transduction, such as kinases and phosphatases .
Molecular Mechanism
The molecular mechanism of H-Lys(me)2-oh hcl involves its interaction with various biomolecules. At the molecular level, this compound can bind to histone proteins and other lysine-containing proteins, leading to the methylation of lysine residues . This methylation can either activate or inhibit the function of these proteins, depending on the specific context. For example, the methylation of histone lysine residues can lead to changes in chromatin structure and gene expression . Additionally, H-Lys(me)2-oh hcl can inhibit or activate enzymes involved in signal transduction pathways, thereby modulating cellular responses to external stimuli .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of H-Lys(me)2-oh hcl can change over time. This compound is relatively stable under standard storage conditions, but it can degrade over time if exposed to high temperatures or moisture . Long-term studies have shown that H-Lys(me)2-oh hcl can have lasting effects on cellular function, particularly in terms of gene expression and chromatin structure . These effects can persist even after the compound has been removed from the cellular environment, indicating that it can induce long-term changes in cellular processes .
Dosage Effects in Animal Models
The effects of H-Lys(me)2-oh hcl can vary with different dosages in animal models. At low doses, this compound can modulate gene expression and cell signaling pathways without causing significant toxicity . At high doses, H-Lys(me)2-oh hcl can induce toxic effects, including cell death and tissue damage . These adverse effects are likely due to the excessive methylation of lysine residues, which can disrupt normal cellular processes . Threshold effects have been observed, where a certain dosage is required to elicit a significant biological response .
Metabolic Pathways
H-Lys(me)2-oh hcl is involved in several metabolic pathways, particularly those related to protein methylation. This compound interacts with enzymes such as histone methyltransferases, which catalyze the transfer of methyl groups to lysine residues on histone proteins . This methylation process is crucial for the regulation of gene expression and chromatin structure. Additionally, H-Lys(me)2-oh hcl can affect metabolic flux by altering the activity of enzymes involved in cellular metabolism .
Transport and Distribution
Within cells and tissues, H-Lys(me)2-oh hcl is transported and distributed through various mechanisms. This compound can be taken up by cells through specific transporters or endocytosis . Once inside the cell, H-Lys(me)2-oh hcl can interact with binding proteins that facilitate its transport to specific cellular compartments . The localization and accumulation of H-Lys(me)2-oh hcl within cells can influence its activity and function, as it can interact with different biomolecules in various cellular contexts .
Subcellular Localization
The subcellular localization of H-Lys(me)2-oh hcl is crucial for its activity and function. This compound can be targeted to specific cellular compartments through post-translational modifications or targeting signals . For example, the methylation of lysine residues can direct H-Lys(me)2-oh hcl to the nucleus, where it can interact with histone proteins and regulate gene expression . Additionally, H-Lys(me)2-oh hcl can be localized to other organelles, such as the mitochondria or endoplasmic reticulum, where it can modulate various cellular processes .
属性
IUPAC Name |
(2S)-2-amino-6-(dimethylamino)hexanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O2.ClH/c1-10(2)6-4-3-5-7(9)8(11)12;/h7H,3-6,9H2,1-2H3,(H,11,12);1H/t7-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRNNIVHOUZQLSF-FJXQXJEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCCC(C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCCC[C@@H](C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00718552 | |
| Record name | N~6~,N~6~-Dimethyl-L-lysine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00718552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
79416-87-8 | |
| Record name | N~6~,N~6~-Dimethyl-L-lysine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00718552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Nε,Nε-Dimethyl-L-lysine monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



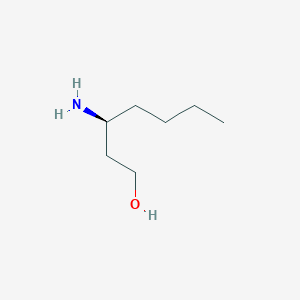
![6-Methylpyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B1506604.png)
![5-[(3aS,4S,6aR)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazolidin-4-yl]-N-(3-benzoylphenyl)pentanamide](/img/structure/B1506633.png)
![(11bR)-2,6-Di-1-pyrenyl-4-hydroxy-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin](/img/structure/B1506634.png)
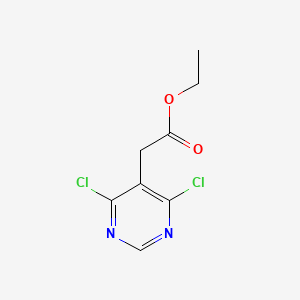
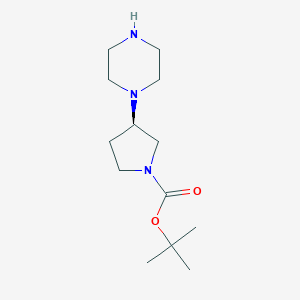
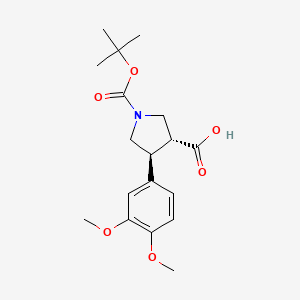
![7-Amino-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B1506656.png)
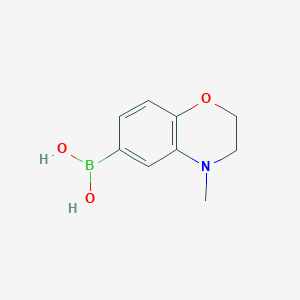
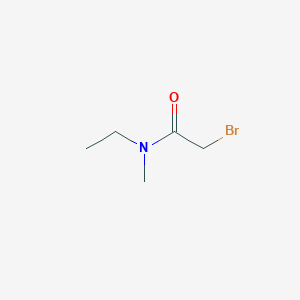
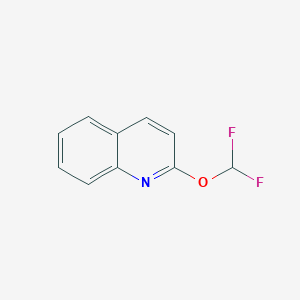
![4'-(Dibromomethyl)-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B1506674.png)

![4-Chlorofuro[3,2-c]pyridine hydrochloride](/img/structure/B1506680.png)